molecular formula C7H4F4O B144575 4-Fluoro-2-(trifluoromethyl)phenol CAS No. 130047-19-7

4-Fluoro-2-(trifluoromethyl)phenol

Cat. No. B144575
M. Wt: 180.1 g/mol
InChI Key: RNOVGJWJVRESAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-2-(trifluoromethyl)phenol involves various chemical reactions and catalysts. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with reductive iron and hydrochloric acid . Another related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, was synthesized by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol was analyzed and found to belong to the orthorhombic space group with specific cell parameters and dihedral angles between the triazole ring and the two benzene rings . Similarly, the structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined by X-ray structure analysis, revealing the presence of strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of phenols, including those with fluorine substituents, has been explored in various studies. Phenols have been characterized as their 2,4-dinitrophenyl ethers, which are useful for spectrophotometric and colorimetric quantitative analyses . Biocatalytic trifluoromethylation of unprotected phenols has been achieved using a laccase catalyst, demonstrating the ability to introduce trifluoromethyl groups into phenols . Additionally, the fluorination of 4-alkyl-substituted phenols with electrophilic fluorinating reagents has been studied, resulting in various fluorinated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds derived from phenols are notable for their solubility and thermal stability. Fluorinated polyimides synthesized from the novel diamine mentioned earlier were soluble in many polar organic solvents and exhibited good thermal stability, with high glass transition temperatures and mechanical properties . Soluble fluoro-polyimides derived from another diamine also showed excellent thermal stability, low moisture absorption, and high hygrothermal stability . The biodegradation of a synthesized fluorosurfactant demonstrated the potential for mineralization and complete biotransformation, indicating environmental considerations of such compounds .

Scientific Research Applications

Biocatalytic Trifluoromethylation of Unprotected Phenols

  • The trifluoromethyl group is introduced into unprotected phenols using a biocatalyst, demonstrating a method for accessing trifluoromethyl-substituted phenols not achievable by classical methods (Simon et al., 2016).

Characterization of Phenols

  • A reaction with fluoro-2,4-dinitrobenzene is used for the characterization of phenols, including 4-Fluoro-2-(trifluoromethyl)phenol, which helps in spectrophotometric and colorimetric analyses (Lehmann, 1971).

Selectfluor™ Reagent F-TEDA-BF4

  • This paper discusses the properties and applications of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4), an electrophilic fluorinating agent that might involve 4-Fluoro-2-(trifluoromethyl)phenol (Banks, 1998).

Spectroscopic Studies on Metabolism and Excretion

  • The study used 1H and 19F-nmr spectroscopy to analyze the urinary excretion of metabolites of substituted phenols, including 4-Fluoro-2-(trifluoromethyl)phenol, providing insights into the metabolism of these compounds (Bollard et al., 1996).

Novel Poly(arylene ether)s

  • The synthesis of novel polymers using 4-Fluoro-2-(trifluoromethyl)phenol and their potential applications in high-performance materials are discussed, highlighting the versatility of this compound in polymer chemistry (Liaw et al., 2007).

Safety And Hazards

“4-Fluoro-2-(trifluoromethyl)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOVGJWJVRESAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333797
Record name 4-Fluoro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)phenol

CAS RN

130047-19-7
Record name 4-Fluoro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxybenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CL Cioffi, P Muthuraman, A Raja, A Varadi… - Journal of medicinal …, 2020 - ACS Publications
Accumulation of cytotoxic lipofuscin bisretinoids may contribute to atrophic age-related macular degeneration (AMD) pathogenesis. Retinal bisretinoid synthesis depends on the influx of …
Number of citations: 8 pubs.acs.org
M Pettersson, DS Johnson… - Journal of Medicinal …, 2014 - ACS Publications
Herein we describe the design and synthesis of a novel series of γ-secretase modulators (GSMs) that incorporates a pyridopiperazine-1,6-dione ring system. To align improved potency …
Number of citations: 33 pubs.acs.org

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